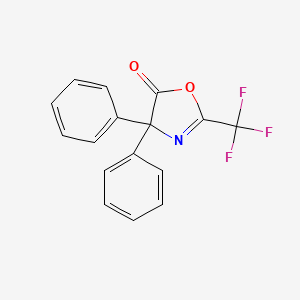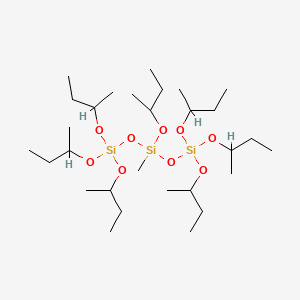
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a bromopropylidene group attached to a triphenylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a bromopropylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and other side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new organophosphorus compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites
Wirkmechanismus
The mechanism of action of (1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various metal ions. These interactions can lead to the formation of new chemical bonds and the activation or inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar structural properties.
(1-Chloropropylidene)(triphenyl)-lambda~5~-phosphane: A related compound with a chlorine atom instead of bromine.
(1-Iodopropylidene)(triphenyl)-lambda~5~-phosphane: Another related compound with an iodine atom instead of bromine
Uniqueness
(1-Bromopropylidene)(triphenyl)-lambda~5~-phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metal ions. This makes it a valuable reagent in organic synthesis and catalysis, offering distinct advantages over similar compounds in certain applications .
Eigenschaften
CAS-Nummer |
66070-41-5 |
|---|---|
Molekularformel |
C21H20BrP |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
1-bromopropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C21H20BrP/c1-2-21(22)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI-Schlüssel |
HTNICZXFWIJJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)


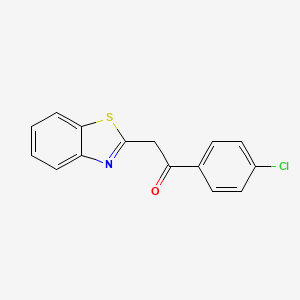
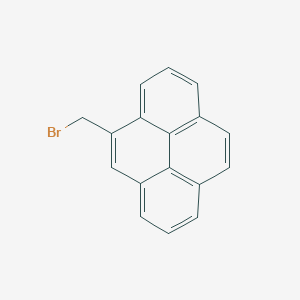
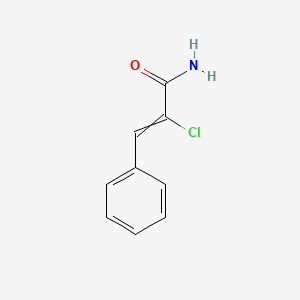
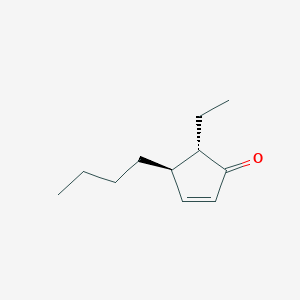
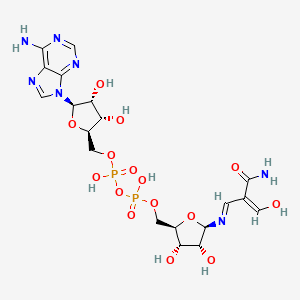
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
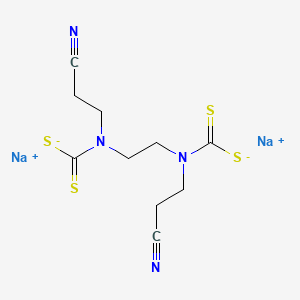
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
